Malt1-IN-13

MALT1 inhibition Enzymatic assay Potency

Research pain point: Limited tools for dissecting covalent vs. allosteric MALT1 inhibition in lymphoma models. Solution: Malt1-IN-13 (compound 10m), a covalent irreversible inhibitor based on a unique 2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one scaffold. • Potency: IC50 = 1.7 μM against MALT1 protease • Cellular efficacy: Potent antiproliferative activity in ABC-DLBCL lines (HBL1, TMD8); no effect in MALT1-independent GCB-DLBCL (OCI-LY1, GI50 >25 μM) • In vivo validated: 25 mg/kg i.p. x 12-14 days in xenograft models • Synergy confirmed: Upregulates mTOR/PI3K-Akt; synergistic with Rapamycin in HBL1 cells

Molecular Formula C20H15BrClN3O3S2
Molecular Weight 524.8 g/mol
Cat. No. B12375897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalt1-IN-13
Molecular FormulaC20H15BrClN3O3S2
Molecular Weight524.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N2C(=NC3=C(C2=O)SC(=S)N3C4=CC(=CC=C4)Cl)CBr
InChIInChI=1S/C20H15BrClN3O3S2/c1-27-13-6-7-15(28-2)14(9-13)25-16(10-21)23-18-17(19(25)26)30-20(29)24(18)12-5-3-4-11(22)8-12/h3-9H,10H2,1-2H3
InChIKeyGNPKXYIFNQXYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malt1-IN-13 Baseline Profile


Malt1-IN-13, also known as compound 10m, is a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease [1]. It features a novel '2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' core scaffold and acts via covalent and irreversible binding to its target [1]. The compound exhibits an IC50 of 1.7 μM against the MALT1 protease . It is characterized as a potent and selective antiproliferative agent against Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines [1].

Covalent inhibitor scaffold 2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one core enables irreversible target engagement.
Protease inhibition workflow Supports MALT1 paracaspase domain activity studies in biochemical assays.
Cell line fit Reported selectivity for ABC-DLBCL cell lines (e.g., HBL1, TMD8) supports MALT1-dependent model studies.

Malt1-IN-13 Differentiation


Substituting Malt1-IN-13 with other MALT1 inhibitors is not scientifically sound due to significant differences in mechanism, core scaffold, and resulting activity profile. Malt1-IN-13 is a covalent, irreversible inhibitor derived from a unique '2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' scaffold [1]. This contrasts sharply with allosteric inhibitors like MLT-748 or other chemotypes such as the irreversible inhibitor MI-2 . These structural and mechanistic distinctions translate to quantifiable differences in potency (IC50), cellular efficacy (GI50), and functional outcomes like pathway modulation and synergistic potential, making Malt1-IN-13 a distinct research tool with a specific, non-substitutable profile [1].

Mechanism mismatch
Covalent irreversible binding may not be replicated by allosteric inhibitors like MLT-748; target engagement profile may differ.
Activity profile mismatch
Malt1-IN-13 upregulates mTOR/PI3K-Akt pathways, while MI-2 primarily suppresses NF-κB; pathway modulation context may shift.
Cellular potency may not transfer
Biochemical potency vs cellular GI50 relationship may differ between chemotypes; model-specific review required.

Malt1-IN-13 Performance Evidence


MALT1 Protease Inhibition Potency vs. MI-2

In a direct head-to-head comparison using the same biochemical assay context, Malt1-IN-13 demonstrates superior potency as a MALT1 protease inhibitor compared to the widely used research tool MI-2. Malt1-IN-13 exhibits an IC50 of 1.7 μM [1], while MI-2 shows an IC50 of 5.84 μM . This indicates Malt1-IN-13 is approximately 3.4 times more potent in inhibiting MALT1 enzymatic activity under comparable conditions.

MALT1 IC50
Head-to-head
1.7 μM
~3.4-fold vs MI-2 (5.84 μM)
Reported biochemical inhibition context
Comparable assay conditions
MALT1 inhibition Enzymatic assay Potency

Cellular Efficacy in TMD8 Cells vs. MI-2

While both compounds inhibit MALT1-dependent cell growth, their cellular efficacy differs. In TMD8 cells, an ABC-DLBCL line, Malt1-IN-13 achieves a GI50 of 0.7 μM [1]. This is less potent than the GI50 reported for MI-2 in the same cell line, which is 0.4 μM . This cross-study comparison suggests that while Malt1-IN-13 has a biochemical potency advantage, MI-2 may exhibit slightly higher cellular potency in this specific model, highlighting a key differential property for experimental design.

TMD8 GI50
Reported
0.7 μM
Malt1-IN-13 vs MI-2 0.4 μM
Supports cellular proliferation assay interpretation
Model-specific potency difference
Cell proliferation ABC-DLBCL Cellular efficacy

Covalent Irreversible vs. Allosteric Inhibition

Malt1-IN-13 operates via a covalent, irreversible mechanism [1], which is fundamentally different from the potent allosteric inhibitor MLT-748 . This class-level inference points to distinct biological consequences. Covalent inhibition can lead to prolonged target engagement, while allosteric mechanisms may offer a different selectivity profile and potentially mitigate liabilities associated with covalency. The choice between Malt1-IN-13 (IC50 1.7 μM) and MLT-748 (IC50 0.005 μM) is not just about potency but about selecting the appropriate mechanism of action for the specific research question, with MLT-748 being significantly more potent at the enzymatic level.

Inhibition mechanism
Class-level
Covalent, irreversible binding
Distinct from allosteric MLT-748
Mechanism-dependent target engagement context
Data to verify for specific functional outcomes
MALT1 inhibition Mechanism of action Allosteric Covalent

mTOR/PI3K-Akt Pathway Upregulation & Synergy

A key differentiating feature of Malt1-IN-13 is its reported ability to upregulate mTOR and PI3K-Akt signaling pathways [1]. This functional consequence is a direct result of its specific mechanism and has been shown to produce a synergistic antitumor effect when Malt1-IN-13 is combined with Rapamycin in HBL1 cells [1]. This pathway modulation and resultant synergy is not a class-wide property of all MALT1 inhibitors; for instance, MI-2 is primarily known for suppressing NF-κB activity .

Pathway modulation
Class-level
Upregulates mTOR/PI3K-Akt
Synergistic with Rapamycin in HBL1 cells
Supports pathway-response study design
Not a general MALT1 inhibitor property
Synergy Pathway modulation mTOR PI3K-Akt

In Vivo Efficacy in Xenograft Models

Malt1-IN-13's activity has been validated in vivo, demonstrating a quantifiable tumor-suppressive effect. Intraperitoneal administration of 25 mg/kg for 12-14 days significantly inhibited tumor growth in both HBL1 and TMD8 xenograft models in NCG mice [1]. This provides a baseline for in vivo activity, which can be compared to other inhibitors. For context, MI-2, administered at the same dose and regimen, suppressed HBL-1 tumor expansion by 65% , indicating that Malt1-IN-13's in vivo profile is a key aspect of its characterization.

In vivo xenograft
Reported
Tumor growth suppression
25 mg/kg i.p. daily, 12–14 days
Supports in vivo model-response evaluation
HBL1 and TMD8 xenograft models
In vivo efficacy Xenograft Tumor suppression

Malt1-IN-13 Research Applications


Covalent vs. Allosteric MALT1 Inhibition

Procure Malt1-IN-13 as a chemical probe to study the functional and biological consequences of covalent, irreversible MALT1 protease inhibition. Its mechanism is distinct from allosteric inhibitors like MLT-748, allowing for direct comparative studies to dissect the impact of binding mode on downstream signaling and cellular outcomes [1].

Synergistic Combinations in ABC-DLBCL

Malt1-IN-13 is specifically suited for research focused on combination therapies. Its unique property of upregulating mTOR and PI3K-Akt pathways creates a synthetic lethal opportunity, and it has been shown to act synergistically with Rapamycin in HBL1 cells [1]. This makes it a tool of choice for preclinical studies exploring this specific therapeutic combination in ABC-DLBCL models.

Selective Targeting of MALT1-Dependent Cell Lines

Use Malt1-IN-13 to validate MALT1-dependency in specific cellular contexts. While it shows potent antiproliferative activity in MALT1-dependent lines like HBL1 and TMD8, its lack of effect in MALT1-independent lines like GCB-DLBCL OCI-LY1 (GI50 >25 μM) provides a clear functional window for confirming on-target activity and studying resistance mechanisms [1].

In Vivo Proof-of-Concept Studies

Select Malt1-IN-13 for preclinical in vivo studies in xenograft models. Its established in vivo efficacy in HBL1 and TMD8 xenografts, using a defined dosing regimen (25 mg/kg i.p. for 12-14 days), provides a solid foundation for researchers transitioning from in vitro to in vivo investigation of MALT1 inhibition in lymphoma [1].

Application
Selection Property
Validation Focus
Covalent MALT1 inhibition studies
Covalent irreversible binding mechanism
Target engagement and duration studies
Combination pathway study
mTOR/PI3K-Akt pathway modulation
Synergy with Rapamycin in ABC-DLBCL models
MALT1-dependency validation
Selective antiproliferative activity
On-target vs GCB-DLBCL selectivity window
In vivo xenograft studies
Model-response in ABC-DLBCL xenografts
Tumor growth monitoring and exposure model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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